Zinc N-Ethyl-N-phenyldithiocarbamate

Description

The exact mass of the compound Zinc N-Ethyl-N-phenyldithiocarbamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zinc N-Ethyl-N-phenyldithiocarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc N-Ethyl-N-phenyldithiocarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;N-ethyl-N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNUDJAXRXUZQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925652 | |

| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14634-93-6 | |

| Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Zinc N-Ethyl-N-phenyldithiocarbamate

An In-Depth Technical Guide to the Synthesis and Characterization of Zinc N-Ethyl-N-phenyldithiocarbamate

Foreword: A Senior Application Scientist's Perspective

Dithiocarbamates represent a versatile class of sulfur- and nitrogen-containing ligands, renowned for their exceptional ability to form stable complexes with a vast array of metal ions. Their utility spans diverse scientific domains, from agriculture and industrial processes to cutting-edge materials science and pharmacology. Among these, Zinc N-Ethyl-N-phenyldithiocarbamate, often abbreviated as ZNEPD, stands out due to its unique structural features and functional properties.

This guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven understanding of ZNEPD. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the interpretation of analytical data. Our approach is grounded in the principle of self-validating protocols, ensuring that each step is logical, reproducible, and contributes to a holistic understanding of the compound.

Introduction to Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD)

Zinc N-Ethyl-N-phenyldithiocarbamate (CAS No: 14634-93-6) is a coordination compound where a central zinc(II) ion is chelated by two N-Ethyl-N-phenyldithiocarbamate ligands.[1][2] The dithiocarbamate moiety acts as a bidentate ligand, coordinating to the zinc ion through its two sulfur atoms.[3] This strong chelation results in a thermodynamically stable complex.

The compound's significance lies in its multifaceted applications:

-

Industrial Chemistry: It serves as an accelerator and activator in the vulcanization of natural rubber.[4]

-

Materials Science: It is a valuable single-source precursor for the controlled synthesis of zinc sulfide (ZnS) nanoparticles, which are important semiconductor materials.[5][6][7]

-

Biochemical and Pharmaceutical Research: ZNEPD has been investigated for its potential as an enzyme inhibitor and for its antioxidant properties.[1] It is also used as a pharmaceutical intermediate.[4]

This guide will provide a detailed exploration of the synthesis of this complex and the critical analytical techniques required for its thorough characterization.

Synthesis Pathway and Protocol

The synthesis of ZNEPD is a robust and reliable two-step process. The core logic is to first generate the dithiocarbamate ligand in situ, followed by immediate coordination with a zinc salt to precipitate the target complex. This method prevents the isolation of the often less stable free dithiocarbamic acid.

Reaction Mechanism

Step 1: Ligand Formation (Nucleophilic Addition) The synthesis begins with the formation of the dithiocarbamate salt. N-ethyl-N-phenylamine, a secondary amine, acts as a nucleophile. It attacks the electrophilic carbon atom of carbon disulfide (CS₂). This reaction is conducted at low temperatures (0–5°C) to manage the exothermic nature of the reaction and to prevent the formation of byproducts. A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the resulting dithiocarbamic acid, forming the highly soluble and more stable sodium N-Ethyl-N-phenyldithiocarbamate salt.[1][8]

Step 2: Metal Coordination (Precipitation) An aqueous solution of a zinc salt, commonly zinc sulfate heptahydrate (ZnSO₄·7H₂O), is then introduced to the solution of the dithiocarbamate ligand. The zinc(II) ions readily displace the sodium ions, coordinating with two dithiocarbamate ligands to form the neutral, water-insoluble complex, Zinc N-Ethyl-N-phenyldithiocarbamate. This complex precipitates out of the solution as a solid.[1]

Visualization of the Synthesis Workflow

Caption: Workflow for the two-step synthesis of ZNEPD.

Detailed Laboratory Protocol

This protocol is designed for laboratory-scale synthesis yielding high-purity ZNEPD.

-

Ligand Formation:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of N-ethyl-N-phenylamine in 150 mL of an ethanol-water mixture (3:1 v/v).

-

Cool the flask in an ice bath to maintain a temperature of 0–5°C.

-

Add 0.12 mol of carbon disulfide (CS₂) dropwise from the dropping funnel over 30 minutes with continuous, vigorous stirring.

-

After the addition of CS₂, adjust the pH of the solution to 9–10 by slowly adding a 2M solution of NaOH. Maintain the low temperature and continue stirring for another hour to ensure complete formation of the sodium dithiocarbamate salt.

-

-

Metal Complexation:

-

Prepare a solution of 0.05 mol of ZnSO₄·7H₂O by dissolving it in 50 mL of distilled water.

-

Add the zinc sulfate solution dropwise to the ligand solution at room temperature (~25°C). A white to pale-yellow precipitate will form immediately.[1]

-

Continue stirring the mixture for 2–4 hours to ensure the reaction goes to completion.[1]

-

-

Purification and Isolation:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the solid product thoroughly with chilled ethanol to remove any unreacted starting materials and soluble byproducts.

-

For higher purity, recrystallize the crude product from hot chloroform.[1] The compound is soluble in hot chloroform but sparingly soluble in colder solvent, allowing for effective purification.[1]

-

Dry the final product in a vacuum oven at 50°C to a constant weight. A typical yield for this method is between 75% and 85%.[1]

-

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its application.

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀N₂S₄Zn | [1][9] |

| Molecular Weight | 457.99 g/mol | [9] |

| Appearance | White to pale yellow powder/crystals | [1][9] |

| Melting Point | 198–214 °C | [1][9] |

| Solubility | Sparingly soluble in water and ethanol; Soluble in hot chloroform and benzene. | [1] |

| CAS Number | 14634-93-6 | [1][4][9] |

Molecular Structure and Coordination

Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms. In the solid state, ZNEPD often exists as a dimer, where two zinc centers are bridged by dithiocarbamate ligands. This results in each zinc atom having a five-coordinate, distorted trigonal bipyramidal geometry.[10][11] In solution or in monomeric form, the zinc center is typically four-coordinate with a tetrahedral geometry.

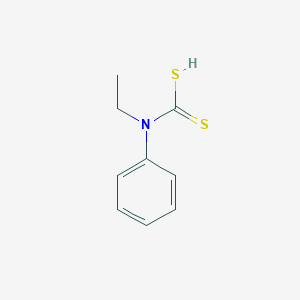

Caption: Simplified coordination of ZNEPD (monomeric form).

Comprehensive Characterization Methodologies

Characterization is a critical phase to confirm the identity, purity, and structural integrity of the synthesized ZNEPD.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an indispensable tool for identifying functional groups. For ZNEPD, three spectral regions are of paramount importance.

-

Expected Results & Interpretation:

-

ν(C-N) Stretch (Thioureide Band): This is a crucial vibration found in the 1480-1580 cm⁻¹ region.[12] Its frequency is higher than a typical C-N single bond but lower than a C=N double bond, indicating a significant double-bond character due to electron delocalization within the S₂C-N fragment. A strong peak around 1480 cm⁻¹ is characteristic of ZNEPD.[1]

-

ν(C-S) Stretch: This vibration appears in the 940-1060 cm⁻¹ region.[12] The presence of a single, strong band in this area suggests a symmetric, bidentate coordination of the dithiocarbamate ligand to the zinc atom.

-

ν(Zn-S) Stretch: The vibration corresponding to the metal-sulfur bond is found in the far-infrared region, typically around 380 cm⁻¹ .[1] Its presence is direct evidence of coordination between the zinc ion and the sulfur atoms of the ligand.

-

UV-Visible (UV-Vis) Spectroscopy

-

Principle: This technique measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals.

-

Expected Results & Interpretation:

-

The electronic spectrum of ZNEPD is dominated by intense intra-ligand charge transfer transitions.

-

A strong absorption band is typically observed around 320 nm .[1] This is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition, a characteristic feature of such complexes.[1] Other bands may be present due to π → π* and n → π* transitions within the dithiocarbamate ligand itself.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). As Zn(II) is a d¹⁰ metal, it is diamagnetic, resulting in sharp, well-resolved NMR spectra.[14]

-

Expected Results & Interpretation:

-

¹H NMR: The spectrum will clearly show signals corresponding to the protons of the ethyl and phenyl groups. One would expect a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl group, along with multiple signals in the aromatic region (δ ≈ 7.0-7.5 ppm) for the phenyl group protons.[8][12]

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the ethyl and phenyl groups. A key signal to identify is the one for the NCS₂ carbon, which appears significantly downfield (δ ≈ 190-202 ppm) due to its unique electronic environment.[12][15]

-

Thermal Analysis (TGA and DSC)

-

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. Together, they provide critical information on thermal stability, decomposition pathways, and phase transitions.

-

Expected Results & Interpretation:

-

TGA: ZNEPD complexes are generally stable up to around 200°C.[16][17] The TGA thermogram typically shows a major, sharp weight loss event corresponding to the decomposition of the organic ligands.[16] The final residual mass at high temperatures often corresponds to the formation of zinc sulfide (ZnS), which is why these complexes are used as single-source precursors.[18]

-

DSC: The DSC curve will show sharp endothermic peaks corresponding to the melting and decomposition of the complex.[16] Broad exothermic peaks at higher temperatures may indicate the oxidation of the resulting metal sulfide.[16]

-

Conclusion

The synthesis and characterization of Zinc N-Ethyl-N-phenyldithiocarbamate is a well-established process that yields a stable, versatile, and highly valuable chemical compound. The synthetic route is straightforward and high-yielding, relying on fundamental principles of nucleophilic addition and coordination chemistry. A multi-technique analytical approach, combining FT-IR, UV-Vis, NMR, and thermal analysis, is essential for unequivocally confirming the compound's identity, structure, and purity. The insights gained from these characterization methods not only validate the synthesis but also provide the foundational knowledge required for its successful application in materials science, industrial chemistry, and ongoing pharmaceutical research.

References

-

ChemBK. (2024). zinc n-ethyl-n-phenyldithiocarbamate. Retrieved from [Link]

-

American Elements. (n.d.). Zinc N-Ethyl-N-phenyldithiocarbamate. Retrieved from [Link]

-

Ajibade, P. A., & Oluwatobi, F. (2023). Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes: Precursors for Zinc Sulfide and Silver Sulfide Nanophotocatalysts. ACS Omega. Retrieved from [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2011). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Cu(II)-and Ni(II)-DPDTC complexes 1 H NMR spectra of (A) Zn(II). Retrieved from [Link]

-

Omoniyi, K. J., et al. (2018). Synthesis, optical and structural characterisation of ZnS nanoparticles derived from Zn(ii) dithiocarbamate complexes. ResearchGate. Retrieved from [Link]

-

Khan, S. A., et al. (2017). Diphenyldithiocarbamate (DPDTC) | Spectroscopic Studies | Antioxidant | Antibacterial | Antifungal Activities. Pharmaceutical Sciences. Retrieved from [Link]

-

Khan, S. A., et al. (2017). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Lat. Am. J. Pharm. Retrieved from [Link]

-

Onwudiwe, D. C. (2012). Thermal characterization studies on Zinc, Cadmium and Mercury dithiocarbamate complexes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of the [Zn(ii) bis(N-ethyl-N-phenyl.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zinc ethylphenylthiocarbamate. PubChem. Retrieved from [Link]

-

Ekennia, A. C., et al. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Lewis, J. E., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Dalton Transactions. Retrieved from [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2010). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. Molecules. Retrieved from [Link]

-

Afza, T., et al. (2015). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. UCL Discovery. Retrieved from [Link]

-

Lewis, J. E., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. RSC Publishing. Retrieved from [Link]

-

Onyeji, L. I., & Ajibade, P. A. (2024). Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. ChemistryOpen. Retrieved from [Link].gov/pmc/articles/PMC11099616/)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Zinc ethylphenylthiocarbamate | C18H20N2S4Zn | CID 61753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zinc N-Ethyl-N-phenyldithiocarbamate | 14634-93-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00665F [pubs.rsc.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. americanelements.com [americanelements.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS - UCL Discovery [discovery.ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

Unveiling the Solid-State Architecture of Zinc N-Ethyl-N-phenyldithiocarbamate: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the crystal structure of Zinc N-Ethyl-N-phenyldithiocarbamate, a compound of significant interest in coordination chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a detailed exploration of the compound's synthesis, structural determination, and the nuanced interplay of forces that govern its crystalline architecture. This analysis is grounded in field-proven insights to provide a comprehensive understanding for researchers and professionals in drug development and materials science.

Introduction: The Significance of Zinc Dithiocarbamates

Zinc N-Ethyl-N-phenyldithiocarbamate, with the chemical formula C₁₈H₂₀N₂S₄Zn, belongs to the dithiocarbamate family of compounds, which are renowned for their strong metal-chelating properties.[1] These compounds and their metal complexes are pivotal in a range of applications, from vulcanization accelerators in the rubber industry to fungicides and potential therapeutic agents.[2] The biological and material properties of these complexes are intrinsically linked to their molecular geometry and the supramolecular organization in the solid state. A thorough understanding of their crystal structure is therefore paramount for designing novel materials and for elucidating their mechanism of action in biological systems.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The preparation of high-quality single crystals is the cornerstone of accurate crystal structure analysis. The synthesis of Zinc N-Ethyl-N-phenyldithiocarbamate typically follows a two-step process: ligand formation followed by metal coordination.

Ligand Synthesis

The N-Ethyl-N-phenyldithiocarbamate ligand is synthesized by the reaction of N-ethylaniline with carbon disulfide in the presence of a base, such as sodium hydroxide, to deprotonate the resulting dithiocarbamic acid. The choice of an ethanolic or aqueous-ethanolic solvent system is strategic, as it facilitates the dissolution of the organic amine while also being compatible with the aqueous base. The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.

Complexation and Crystallization

The zinc complex is then formed by the addition of a soluble zinc salt, commonly zinc sulfate heptahydrate (ZnSO₄·7H₂O), to the solution of the dithiocarbamate ligand.[1] The resulting precipitate of Zinc N-Ethyl-N-phenyldithiocarbamate is then purified. The key to obtaining single crystals suitable for X-ray diffraction lies in the recrystallization process. Hot chloroform has been identified as a suitable solvent for this purpose.[1] The principle here is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly. This slow cooling process reduces the rate of nucleation and promotes the growth of larger, more ordered single crystals.

Experimental Protocol: Synthesis and Crystallization

-

Ligand Formation:

-

Dissolve N-ethyl-N-phenylamine (0.1 mol) in a 3:1 (v/v) mixture of ethanol and water (150 mL).

-

Cool the solution in an ice bath to 0–5°C.

-

Add carbon disulfide (0.12 mol) dropwise while maintaining vigorous stirring.

-

Adjust the pH of the solution to between 9 and 10 using a solution of sodium hydroxide.

-

-

Metal Coordination:

-

Prepare a solution of ZnSO₄·7H₂O (0.05 mol) in deionized water (50 mL).

-

Add the zinc sulfate solution to the ligand solution and stir for 2–4 hours at room temperature (25°C).

-

-

Purification and Crystallization:

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with chilled ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot chloroform to yield single crystals suitable for X-ray diffraction analysis.[1]

-

Characterization Techniques: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized complex before proceeding to single-crystal X-ray diffraction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the coordination mode of the dithiocarbamate ligand. A key vibrational band is the C-N thioureide bond, which appears around 1480 cm⁻¹. The position of this band provides insight into the degree of double-bond character, which is influenced by the coordination to the metal center. The presence of a band around 380 cm⁻¹ is indicative of the Zn-S bond.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex provides information about the electronic transitions within the molecule. A characteristic Ligand-to-Metal Charge Transfer (LMCT) band is typically observed for dithiocarbamate complexes.[1]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are crucial for determining the thermal stability of the compound and identifying decomposition pathways. For Zinc N-Ethyl-N-phenyldithiocarbamate, TGA reveals that the compound is stable up to around 195°C, after which it undergoes decomposition, ultimately forming zinc sulfide (ZnS) as a residual product.[1][3]

Single-Crystal X-ray Diffraction Analysis: Elucidating the Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis of Zinc N-Ethyl-N-phenyldithiocarbamate reveals a fascinating dimeric structure.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀N₂S₄Zn |

| Formula Weight | 458.01 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) | 1.50 g/cm³ |

| Absorption Coefficient (μ) | Data not available in search results |

| F(000) | Data not available in search results |

Note: Specific unit cell parameters and other refinement data were not available in the provided search results. These would be obtained from the full crystallographic information file (CIF).

Molecular Structure and Coordination Geometry

The single-crystal X-ray structure analysis of Zinc N-Ethyl-N-phenyldithiocarbamate reveals a centrosymmetric dimeric structure.[4] In this arrangement, two zinc centers are bridged by two dithiocarbamate ligands. Each zinc atom is coordinated to four sulfur atoms from two different dithiocarbamate ligands. One dithiocarbamate ligand acts as a bidentate chelating ligand to one zinc atom, while the other bridges to the adjacent zinc atom. This results in a distorted trigonal bipyramidal geometry around each zinc center.

Key Bond Distances and Angles: (Representative values for similar structures)

| Bond | Length (Å) | Angle | Degree (°) |

| Zn-S | ~2.3 - 2.8 | S-Zn-S (chelate) | ~70 - 75 |

| C-N | ~1.33 | S-Zn-S (axial) | ~150 - 160 |

| C=S | ~1.71 |

Note: Precise bond lengths and angles for the title compound require the full crystallographic data.

// Define nodes for the first monomer Zn1 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; S2 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N1 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Et1 [label="Et", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ph1 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define nodes for the second monomer Zn2 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; S4 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N2 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Et2 [label="Et", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ph2 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define nodes for the bridging ligands S5 [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6 [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N3 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Et3 [label="Et", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ph3 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

S7 [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; S8 [label="S", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N4 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Et4 [label="Et", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ph4 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for the first monomer Zn1 -- S1; Zn1 -- S2; S1 -- C1; S2 -- C1; C1 -- N1; N1 -- Et1; N1 -- Ph1;

// Edges for the second monomer Zn2 -- S3; Zn2 -- S4; S3 -- C2; S4 -- C2; C2 -- N2; N2 -- Et2; N2 -- Ph2;

// Edges for the bridging ligands Zn1 -- S5; Zn2 -- S6; S5 -- C3; S6 -- C3; C3 -- N3; N3 -- Et3; N3 -- Ph3;

Zn2 -- S7; Zn1 -- S8; S7 -- C4; S8 -- C4; C4 -- N4; N4 -- Et4; N4 -- Ph4; } enddot Caption: Schematic of the dimeric structure of Zinc N-Ethyl-N-phenyldithiocarbamate.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual dimeric units, the crystal structure is stabilized by a network of weaker intermolecular interactions. These non-covalent forces, including van der Waals forces and potentially weak C-H···S hydrogen bonds, dictate the packing of the molecules in the crystal lattice. The phenyl and ethyl groups on the periphery of the dimer play a significant role in these packing interactions. Understanding this supramolecular assembly is crucial as it can influence the material's bulk properties such as solubility and thermal stability.

Structure-Property Relationships and Applications

The dimeric nature of Zinc N-Ethyl-N-phenyldithiocarbamate in the solid state has important implications for its properties and applications. The coordination of the zinc centers and the robust Zn-S bonds contribute to the compound's thermal stability. This property is particularly relevant in its application as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles.[4] Upon thermal decomposition, the complex breaks down to yield ZnS, a technologically important semiconductor material with applications in optoelectronics. The molecular structure of the precursor can influence the size, shape, and crystallinity of the resulting nanoparticles.

Conclusion

The crystal structure analysis of Zinc N-Ethyl-N-phenyldithiocarbamate reveals a sophisticated centrosymmetric dimeric architecture with each zinc center exhibiting a distorted trigonal bipyramidal geometry. This detailed structural understanding, achieved through a combination of meticulous synthesis, comprehensive characterization, and single-crystal X-ray diffraction, provides a solid foundation for comprehending its chemical behavior and for the rational design of new materials. For researchers in drug development, the precise knowledge of the molecule's three-dimensional shape and intermolecular interactions is invaluable for understanding its potential binding mechanisms with biological targets.

References

-

PubChem. Zinc ethylphenylthiocarbamate. National Institutes of Health. Available from: [Link]

- Saiyed, T. A., Adeyemi, J. O., & Onwudiwe, D. C. (2021). The structural chemistry of zinc(ii) and nickel(ii) dithiocarbamate complexes. Open Chemistry, 19(1), 974-986.

- Ferreira, M. A., et al. (2023). Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I)

- Onwudiwe, D. C., & Ajibade, P. A. (2012). Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates. International journal of molecular sciences, 13(8), 9502–9513.

- Ajibade, P. A., Mbese, J. Z., & Omondi, B. (2017). Group 12 dithiocarbamate complexes: Synthesis, characterization, and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. Inorganic and Nano-Metal Chemistry, 47(2), 202-212.

-

American Elements. Zinc N-Ethyl-N-phenyldithiocarbamate. Available from: [Link]

- Hogarth, G., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances, 2(2), 798-807.

- Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. International Journal of Molecular Sciences, 12(3), 1964–1978.

- Adeyemi, J. O., et al. (2015). Synthesis, crystal structure, thermal and theoretical studies of bis(N-ethyl-N-phenyldithiocarbamato) Ni(II) and (N-ethyl-N-phenyldithiocarbamato) (isothiocyanato) (triphenylphosphine) Ni(II). Journal of the Iranian Chemical Society, 12(10), 1837-1847.

- Hogarth, G. (2012). Transition metal dithiocarbamates: 1978–2003. Progress in Inorganic Chemistry, 57, 1-233.

- Tan, M. Y., et al. (2023). Crystal structure of bis{N′-[1,3-diphenylprop-2-en-1-ylidene]-N-phenylcarbamohydrazonothioato}zinc(II), C44H36N6S2Zn. Zeitschrift für Kristallographie-New Crystal Structures, 238(6), 1131-1133.

- Andrew, F. P., & Ajibade, P. A. (2018). Crystal structure of bis(2-hydroxyethyl(phenyl)carbamodithioate)nickel(II), C18H20N2NiO2S4. Zeitschrift für Kristallographie-New Crystal Structures, 233(4), 657-658.

Sources

- 1. Group 12 dithiocarbamate complexes: Synthesis, characterization, and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes: Precursors for Zinc Sulfide and Silver Sulfide Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical studies of Zinc N-Ethyl-N-phenyldithiocarbamate

An In-Depth Technical Guide to the Quantum Chemical Studies of Zinc N-Ethyl-N-phenyldithiocarbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, vibrational, and electronic properties of Zinc N-Ethyl-N-phenyldithiocarbamate, a coordination compound with significant biological and chemical relevance. By integrating theoretical calculations with experimental data, we offer a deeper understanding of the molecule's behavior. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development, providing both foundational knowledge and practical methodological insights.

Introduction: The Significance of Zinc N-Ethyl-N-phenyldithiocarbamate

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD), with the molecular formula C₁₈H₂₀N₂S₄Zn, is a metal-organic complex that has garnered considerable attention.[1][2] Dithiocarbamate complexes, in general, are a notable class of compounds due to their diverse chemical properties and therapeutic potential, arising from their ability to form stable complexes with transition metals.[3] ZNEPD, appearing as a white to pale yellow powder, is particularly interesting for its applications in various fields, stemming from its antioxidant, antimicrobial, and potential antitumor activities.[1][4][5]

The biological and chemical activities of such complexes are intrinsically linked to their molecular structure, electron distribution, and reactivity. While experimental techniques like X-ray crystallography, FT-IR, and UV-Vis spectroscopy provide invaluable data, they offer a snapshot of the molecule's properties. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), complement these experimental findings by providing a detailed picture at the atomic level. These computational methods allow us to predict geometries, simulate spectra, and calculate a range of molecular properties that are often difficult or impossible to measure directly. This guide will delve into the theoretical framework and practical application of these studies to ZNEPD.

Molecular Geometry and Structural Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For ZNEPD, this involves calculating the electronic structure to find the minimum energy conformation. DFT calculations have been successfully used to optimize the geometries of various metal dithiocarbamate complexes.[6][7]

Experimental studies on similar compounds reveal that the zinc(II) ion is typically coordinated to the sulfur atoms of the dithiocarbamate ligands.[3] The complex often crystallizes as a dimeric structure where each zinc atom is coordinated to two bidentate chelating dithiocarbamate ligands, with a sulfur atom from an adjacent molecule also coordinating to the zinc ion, resulting in a distorted square pyramidal geometry.[5][7]

Table 1: Selected Optimized Geometrical Parameters for Zinc Dithiocarbamate Complexes

| Parameter | Bond Length (Å) - Typical Range | Bond Angle (°) - Typical Range | Causality and Significance |

|---|---|---|---|

| Zn–S | 2.36 – 2.77 | - | The Zn-S bond lengths are crucial for determining the coordination geometry. Variations can indicate different coordination modes (bidentate vs. bridging).[7] |

| C–S | 1.71 – 1.75 | - | These bond lengths have a partial double bond character, intermediate between a C-S single and C=S double bond, indicating electron delocalization within the S₂C-N fragment.[7] |

| C–N | 1.31 – 1.33 | - | The thioureide C-N bond is shorter than a typical C-N single bond, suggesting significant π-character due to delocalization, which contributes to the ligand's rigidity.[7] |

| S–Zn–S | ~104 - 108 | - | This angle is a key indicator of the geometry around the zinc center, with deviations from ideal tetrahedral or square planar angles suggesting distortion.[7] |

Note: The values presented are typical ranges observed in similar reported crystal structures and DFT optimizations of zinc dithiocarbamate complexes.

Caption: Schematic of the [Zn(S₂CNR'R'')₂] core structure.

Vibrational Analysis: Correlating Theory with FT-IR/Raman Spectra

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing chemical bonds. Theoretical frequency calculations using DFT can predict the infrared and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental data, one can achieve a more accurate assignment of the spectral bands.[8]

For ZNEPD, key vibrational modes include:

-

ν(C-N): The thioureide C-N stretching vibration, which appears at a higher frequency than a typical C-N single bond due to its partial double bond character.

-

ν(C-S): The C-S stretching vibrations.

-

ν(Zn-S): The metal-ligand stretching vibrations, typically found in the far-infrared region.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Vibrational Assignment | Rationale for Assignment |

|---|---|---|---|

| ~1480 | (Scaled) | ν(C-N) Thioureide stretch | This band is characteristic of the dithiocarbamate ligand and its position indicates significant electron delocalization.[1] |

| ~933-1000 | (Scaled) | ν(C-S) Asymmetric stretch | Represents the stretching of the carbon-sulfur bonds within the chelate ring.[6] |

| ~380 | (Scaled) | ν(Zn-S) Metal-Sulfur stretch | This low-frequency band is indicative of the coordination bond between the zinc metal center and the sulfur atoms of the ligand.[1] |

Note: Theoretical frequencies are often systematically overestimated and are typically scaled by a factor (~0.96) to improve agreement with experimental values.

Electronic Properties: Insights from Frontier Molecular Orbitals

The electronic behavior of a molecule is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic transition properties.[9][10]

-

HOMO: Represents the ability to donate an electron. For ZNEPD, the HOMO is typically localized on the electron-rich dithiocarbamate ligands, specifically the sulfur atoms.

-

LUMO: Represents the ability to accept an electron. The LUMO may be distributed across the ligand or involve the metal center.

-

HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for its biological activity and optical properties.[10]

Time-Dependent DFT (TD-DFT) calculations are employed to simulate the UV-Visible absorption spectrum, which arises from electronic transitions from occupied to unoccupied orbitals.[11] For ZNEPD, the observed strong absorption band around 320 nm is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition.[1] TD-DFT can confirm the nature of this transition by analyzing the orbitals involved.

Caption: Relationship between FMOs and electronic properties.

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. DFT provides a powerful tool for calculating NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[12][13] The large delocalized electron cloud in the dithiocarbamate ligand of ZNEPD suggests it may possess notable NLO properties, a hypothesis that can be rigorously tested through quantum chemical calculations.

Methodology: A Practical Quantum Chemical Workflow

To ensure the trustworthiness and reproducibility of results, a well-defined computational protocol is essential.

Step-by-Step Computational Protocol:

-

Structure Drawing: The initial 3D structure of Zinc N-Ethyl-N-phenyldithiocarbamate is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Software: Gaussian 09/16 software package.[13]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for transition metal complexes.[6][13]

-

Basis Set: A mixed basis set is often employed. For the Zn atom, an effective core potential like LANL2DZ is used, while for H, C, N, and S atoms, a Pople-style basis set such as 6-311G(d,p) or 6-31+G(d,p) is appropriate.[4][14]

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory as the optimization.

-

Purpose: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate the theoretical vibrational spectra (IR and Raman).[6]

-

-

Electronic Property Calculation (TD-DFT):

-

Method: Time-Dependent DFT (TD-DFT) is used on the optimized geometry.

-

Purpose: To calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[11]

-

-

Analysis of Results:

-

Molecular Orbitals: Visualize HOMO and LUMO distributions to understand charge transfer characteristics.

-

Vibrational Modes: Animate calculated frequencies to assign them to specific bond stretches, bends, and torsions.

-

NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer and hyperconjugative interactions.[13]

-

Caption: Standard workflow for quantum chemical analysis.

Conclusion

Quantum chemical studies provide indispensable insights into the fundamental properties of Zinc N-Ethyl-N-phenyldithiocarbamate. Through DFT and TD-DFT calculations, we can build a robust, atomistic model that explains its molecular structure, vibrational characteristics, and electronic behavior. This theoretical framework not only corroborates experimental findings but also provides predictive power, guiding future research in the design of novel dithiocarbamate complexes with tailored biological and material properties. The synergy between computational and experimental chemistry is paramount for advancing our understanding and application of these versatile compounds.

References

-

ResearchGate. Molecular structure of the [Zn(ii) bis(N-ethyl-N-phenyl dithiocarbamate] complex. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Biological, and Quantum Chemical Studies of Zn(II) and Ni(II) Mixed-Ligand Complexes Derived from N,N-Disubstituted Dithiocarbamate and Benzoic Acid. Available from: [Link]

-

PubMed Central (PMC). Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate. Available from: [Link]

-

ScienceDirect. Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl). Available from: [Link]

-

ResearchGate. (PDF) Synthesis, crystal structure and DFT studies of a methylphenyl piperazinyl dithiocarbamato zinc(ii) precursor for zinc sulfide nanophotocatalysts used for the degradation of trypan blue and rhodamine 6G dyes. Available from: [Link]

-

Taylor & Francis Online. Synthesis and evaluation of Zn(II) dithiocarbamate complexes as potential antibacterial, antibiofilm, and antitumor agents. Available from: [Link]

-

DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]

-

dergipark.org.tr. Computational study of static and dynamic nonlinear optical properties of the Zn (II) complex. Available from: [Link]

-

CORE. IJP B Vibrational analysis of Nickel (II) and Zinc (II) complexes of Diethyl (2-oxo-l-phenyl) ethyl phosphonate. Available from: [Link]

-

ResearchGate. HOMO and LUMO energy gap and reactivity parameters at different levels... Available from: [Link]

-

PubMed Central (PMC). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available from: [Link]

-

ResearchGate. (PDF) Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. Available from: [Link]

-

ChemBK. zinc n-ethyl-n-phenyldithiocarbamate. Available from: [Link]

-

Semantic Scholar. SPECTROSCOPIC AND STRUCTURAL CHARACTERIZATION OF Zn(II) BIS(N-ETHYL-N-ETHANOL DITHIOCARBAMATE) AND ITS ADDUCTS WITH N-DONOR LIGANDS. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. journaleras.com [journaleras.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Zinc N-Ethyl-N-phenyldithiocarbamate: A Technical Guide for Researchers

An in-depth exploration into the solubility characteristics of Zinc N-Ethyl-N-phenyldithiocarbamate, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for its application.

Introduction: The Significance of a Seemingly Simple Property

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a coordination complex with a multifaceted role in various scientific domains, from being a catalyst in organic synthesis to exhibiting potential as an antimicrobial agent.[1] Its utility in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility not just an academic exercise, but a critical parameter for experimental design and process optimization. This guide delves into the solubility profile of ZNEPD, offering both a summary of known characteristics and a detailed protocol for its empirical determination.

ZNEPD presents as a white to pale yellow powder and is known to be sparingly soluble in polar solvents such as water and ethanol.[1] Conversely, it exhibits greater solubility in non-polar organic solvents, particularly when heated.[1][2] This behavior is a direct consequence of its molecular structure, featuring a central zinc atom coordinated to two N-ethyl-N-phenyldithiocarbamate ligands. The organic ligands confer a significant degree of lipophilicity to the molecule, governing its interaction with various solvent environments.

Understanding the "Why": Principles of ZNEPD Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (ZNEPD) and the solvent. The adage "like dissolves like" is a fundamental principle in this context.

Key Influencing Factors:

-

Solvent Polarity: ZNEPD's limited solubility in polar solvents like water is due to the high energy required to disrupt the strong hydrogen bonding network of water molecules to accommodate the largely non-polar ZNEPD molecule. In contrast, non-polar organic solvents can more readily solvate the organic ligands of ZNEPD through weaker van der Waals forces.

-

Temperature: The solubility of ZNEPD in organic solvents like chloroform and benzene is noted to increase with temperature.[1] This is because the dissolution process is often endothermic, meaning that heat provides the necessary energy to overcome the lattice energy of the solid ZNEPD and the intermolecular forces within the solvent.

-

Common Ion Effect: While less relevant for organic solvents, if ZNEPD were to be dissolved in an aqueous solution already containing zinc or dithiocarbamate ions, its solubility would be suppressed due to Le Chatelier's principle.

Caption: Key factors influencing the solubility of ZNEPD.

Quantitative Solubility Data: A Summary

While qualitative descriptions of ZNEPD's solubility are available, precise quantitative data in a wide range of solvents is not extensively documented in publicly accessible literature. The available information is summarized in the table below. This highlights the necessity for researchers to determine solubility in their specific solvent systems of interest.

| Solvent | Solubility | Temperature | Reference |

| Water | Sparingly soluble/Poor | Not Specified | [1][2] |

| Ethanol | Sparingly soluble | Not Specified | [1] |

| Chloroform | Soluble (especially when hot) | Hot | [1] |

| Benzene | Soluble (especially when hot) | Hot | [1] |

| Organic Solvents (General) | High solubility | Not Specified | [2] |

Note: The term "sparingly soluble" and "high solubility" are qualitative. For precise experimental work, quantitative determination is essential.

Experimental Protocol: Determining the Solubility of ZNEPD

The following detailed methodology outlines the widely accepted shake-flask method for determining the solubility of ZNEPD, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Materials and Reagents

-

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD), >98% purity

-

Solvents of interest (e.g., acetonitrile, methanol, dichloromethane, toluene), HPLC grade

-

Deionized water

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Glass screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

II. Experimental Workflow

Caption: Experimental workflow for ZNEPD solubility determination.

III. Step-by-Step Methodology

-

Preparation of Stock Standard and Calibration Curve:

-

Accurately weigh a known amount of ZNEPD and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

Inject the calibration standards into the HPLC-UV system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

-

-

Equilibration:

-

Add an excess amount of ZNEPD to a glass vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.

-

Seal the vial and place it in an orbital shaker with the temperature controlled to the desired value (e.g., 25 °C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of ZNEPD in the diluted sample from the calibration curve.

-

Calculate the solubility of ZNEPD in the original saturated solution by multiplying the concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Applications in Drug Development and Research

A precise understanding of ZNEPD's solubility is paramount in several research and development contexts:

-

Formulation Development: For any potential therapeutic application, ZNEPD must be formulated in a suitable delivery vehicle. Solubility data is essential for selecting appropriate solvents and excipients to ensure bioavailability and stability.

-

Reaction Chemistry: In its role as a catalyst, the solubility of ZNEPD in the reaction medium will influence the reaction kinetics and overall yield.[1]

-

Analytical Method Development: The development of robust analytical methods for the quantification of ZNEPD, for example in biological matrices, relies on an understanding of its solubility for efficient extraction and sample preparation.[3][4]

Conclusion

While Zinc N-Ethyl-N-phenyldithiocarbamate is qualitatively understood to be more soluble in non-polar organic solvents than in polar ones, this guide underscores the importance of quantitative determination for scientific rigor. The provided experimental protocol offers a robust framework for researchers to ascertain the precise solubility of ZNEPD in their specific systems. This foundational data is indispensable for advancing the application of this versatile compound in drug development, organic synthesis, and other scientific endeavors.

References

- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.).

- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2021). MDPI.

- Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub.

- Zinc N-Ethyl-N-phenyldithiocarbamate | 14634-93-6. (n.d.). Benchchem.

- zinc n-ethyl-n-phenyldithiocarbamate. (2024). ChemBK.

Sources

Reaction mechanism of Zinc N-Ethyl-N-phenyldithiocarbamate formation

An In-depth Technical Guide to the Reaction Mechanism of Zinc N-Ethyl-N-phenyldithiocarbamate Formation

Abstract

Zinc N-Ethyl-N-phenyldithiocarbamate is a coordination complex with significant industrial applications, notably as a vulcanization accelerator in the rubber industry and as a precursor for advanced materials.[1][2] Its synthesis is a prime example of classic coordination chemistry, involving a two-stage process: the initial formation of a dithiocarbamate ligand followed by its complexation with a zinc (II) ion. This guide provides a detailed mechanistic exploration of this reaction pathway, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide validated protocols, and offer visual representations of the chemical transformations to equip researchers and drug development professionals with a comprehensive understanding of this fundamental synthesis.

Mechanistic Pathway: A Two-Act Synthesis

The formation of Zinc N-Ethyl-N-phenyldithiocarbamate is not a single-step reaction but a sequential process. Understanding this sequence is critical for controlling reaction kinetics, maximizing yield, and ensuring product purity. The process is logically divided into:

-

Act I: Formation of the N-Ethyl-N-phenyldithiocarbamate Ligand. This is an archetypal reaction of a secondary amine with carbon disulfide.

-

Act II: Chelation and Formation of the Zinc (II) Complex. The synthesized ligand coordinates with a zinc metal center to form the final, stable product.

Act I: Synthesis of the N-Ethyl-N-phenyldithiocarbamate Anion

The foundational step is the creation of the dithiocarbamate ligand, typically as a water-soluble sodium salt, from N-ethylaniline, a secondary amine.

Overall Reaction

The reaction proceeds by treating the secondary amine, N-ethylaniline, with carbon disulfide in the presence of a strong base, such as sodium hydroxide.[3]

C₆H₅NH(C₂H₅) + CS₂ + NaOH → Na⁺[S₂CN(C₂H₅)(C₆H₅)]⁻ + H₂O

The Core Mechanism

The mechanism involves a nucleophilic addition followed by deprotonation, a common pathway for dithiocarbamate synthesis.[4][5]

-

Nucleophilic Attack: The nitrogen atom of N-ethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of carbon disulfide (CS₂). The linearity of CS₂ makes its carbon center accessible to nucleophiles.

-

Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient and unstable dithiocarbamic acid zwitterion. The equilibrium for this step, in the absence of a base, lies significantly to the left, favoring the reactants.[5]

-

Base-Mediated Deprotonation: A base, typically a hydroxide ion (OH⁻) from NaOH, abstracts the acidic proton from the nitrogen atom of the zwitterion.[5] This is the critical, driving force of the reaction. The deprotonation is an irreversible acid-base reaction that shifts the entire equilibrium towards the formation of the stable sodium N-Ethyl-N-phenyldithiocarbamate salt.[4]

Diagram of Ligand Formation Mechanism

Caption: Mechanism for N-Ethyl-N-phenyldithiocarbamate ligand synthesis.

Field-Proven Insights & Causality

-

Choice of Amine: N-ethylaniline is a secondary amine (R₂NH). Secondary amines are ideal for this synthesis as they lead to stable dialkyldithiocarbamate products. Primary amines can also react but may lead to further reactions like the formation of isothiocyanates.[3]

-

Role of the Base: The inclusion of a strong base like NaOH is non-negotiable for achieving high yields. It neutralizes the dithiocarbamic acid intermediate, preventing its decomposition and driving the reaction forward.[4][5]

-

Temperature Control: The reaction is highly exothermic. Performing the addition of CS₂ at low temperatures (e.g., 0–5 °C) is crucial to prevent the evaporation of the volatile and flammable carbon disulfide and to minimize the formation of unwanted byproducts.[6]

Act II: Formation of the Zinc (II) Dithiocarbamate Complex

With the ligand synthesized as a soluble salt, the next stage involves its reaction with a zinc (II) source to precipitate the final neutral complex.

Overall Reaction

Two equivalents of the sodium dithiocarbamate salt react with one equivalent of a soluble zinc salt, such as zinc sulfate, in an aqueous or hydro-alcoholic medium.

2 Na⁺[S₂CN(C₂H₅)(C₆H₅)]⁻ + ZnSO₄ → Zn[S₂CN(C₂H₅)(C₆H₅)]₂ (s) + Na₂SO₄

The Core Mechanism

This step is a classic example of a precipitation reaction driven by the formation of a stable coordination complex.

-

Ligand Dissociation & Availability: In solution, the sodium dithiocarbamate salt dissociates, making the dithiocarbamate anion [S₂CN(Et)(Ph)]⁻ available for coordination. Similarly, the zinc salt (e.g., ZnSO₄) provides the zinc (II) cation (Zn²⁺).

-

Bidentate Chelation: The dithiocarbamate anion acts as a bidentate chelating ligand. Both sulfur atoms donate lone pairs of electrons to the zinc (II) center, forming a stable four-membered ring.[7] This chelate effect significantly enhances the thermodynamic stability of the resulting complex.

-

Formation of the Neutral Complex: To balance the +2 charge of the zinc ion, two monoanionic dithiocarbamate ligands coordinate to the metal center. The resulting complex, Bis(N-Ethyl-N-phenyldithiocarbamato)zinc(II), is electrically neutral.

-

Precipitation: Due to its neutrality and robust structure, the zinc complex has very low solubility in polar solvents like water or ethanol-water mixtures and precipitates out of the solution as a solid.[8]

Diagram of Complex Formation

Caption: Coordination of the dithiocarbamate ligand to the Zinc(II) ion.

Field-Proven Insights & Causality

-

Choice of Zinc Salt: A water-soluble zinc salt like ZnSO₄·7H₂O or ZnCl₂ is used to ensure a ready supply of Zn²⁺ ions in the aqueous reaction medium for efficient complexation.[6] Using zinc oxide is also possible but often requires different conditions, such as the presence of an amine/metal salt complex.[1][8][9]

-

Stoichiometry: A precise 2:1 molar ratio of ligand to zinc salt is fundamental to forming the desired neutral ZnL₂ complex. An excess or deficit of either reactant can lead to incomplete reaction or the formation of other charged species.

-

Structure and Bonding: The two sulfur atoms in the dithiocarbamate ligand coordinate to the zinc center.[7] Resonance within the S₂C-N fragment gives the C-N bond partial double-bond character and shortens it, while the C-S bonds also show partial double-bond character.[3] This delocalization contributes to the planarity of the NCS₂ core and the overall stability of the complex.[3] In the solid state, zinc dithiocarbamates can exist as dimers or other polymeric structures where sulfur atoms bridge adjacent zinc centers, leading to coordination numbers greater than four.[7][10]

Validated Experimental Protocol

The following protocol describes a standard laboratory-scale synthesis.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Ligand Synthesis | ||||

| N-ethylaniline | 121.18 | 0.10 | 12.12 g (12.3 mL) | Secondary Amine |

| Carbon Disulfide (CS₂) | 76.14 | 0.12 | 9.14 g (7.25 mL) | Electrophile |

| Sodium Hydroxide (NaOH) | 40.00 | 0.12 | 4.80 g | Base |

| Ethanol/Water (3:1 v/v) | - | - | 150 mL | Solvent |

| Complex Formation | ||||

| Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) | 287.56 | 0.05 | 14.38 g | Zinc (II) Source |

| Deionized Water | 18.02 | - | 50 mL | Solvent |

Step-by-Step Methodology

Part A: Ligand Formation

-

In a 250 mL two-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 0.1 mol of N-ethylaniline in 150 mL of an ethanol-water mixture (3:1 v/v).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Slowly add 0.12 mol of carbon disulfide dropwise to the stirred solution over 30 minutes. Ensure the temperature does not exceed 5 °C.

-

Prepare a solution of sodium hydroxide (0.12 mol) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the low temperature. The pH should be adjusted to between 9 and 10.[6]

-

Continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the complete formation of the sodium N-Ethyl-N-phenyldithiocarbamate salt. The solution will appear yellowish.[11]

Part B: Metal Coordination

-

In a separate beaker, dissolve 0.05 mol of ZnSO₄·7H₂O in 50 mL of deionized water.

-

Add the zinc sulfate solution dropwise to the continuously stirred dithiocarbamate solution at room temperature (approx. 25 °C).

-

A white or pale-yellow precipitate of Zinc N-Ethyl-N-phenyldithiocarbamate will form immediately.

-

Continue stirring the suspension for 2–4 hours at room temperature to ensure the reaction goes to completion.[6]

Part C: Purification

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid product thoroughly with chilled ethanol and then with deionized water to remove any unreacted starting materials and soluble inorganic salts (like Na₂SO₄).

-

Dry the product in a vacuum desiccator or a vacuum oven at 50 °C.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as hot chloroform.[6]

Conclusion

The synthesis of Zinc N-Ethyl-N-phenyldithiocarbamate is a robust and well-understood process rooted in the fundamental principles of nucleophilic addition and coordination chemistry. A meticulous approach, particularly regarding stoichiometry and temperature control, is paramount for achieving a high yield of a pure product. The mechanistic insights and protocols detailed in this guide provide a solid framework for researchers in materials science and chemical synthesis to successfully and safely produce this versatile compound.

References

-

Wikipedia. Dithiocarbamate. [Link]

-

Cowan, A. D., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances, 2(2), 798-807. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Molecular Sciences, 12(12), 8996-9013. [Link]

-

Cowan, A. D., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. National Institutes of Health. [Link]

-

Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(25), 11574-11585. [Link]

-

Cowan, A. D., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances. [Link]

-

Suliman, A. S., et al. (2023). Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. Pharmaceutics, 15(12), 2735. [Link]

-

Onwudiwe, D. C. (2020). The structural chemistry of zinc(ii) and nickel(ii) dithiocarbamate complexes. Reviews in Inorganic Chemistry, 40(4), 223-238. [Link]

-

Cowan, A. D., et al. (2020). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Abertay University Research Portal. [Link]

- Google Patents. (2016).

-

Ajibade, P. A., & Onwudiwe, D. C. (2012). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications, 2012, 839468. [Link]

-

PubChem. Zinc dibutyldithiocarbamate. [Link]

- Google Patents. (2003).

Sources

- 1. WO2016083733A1 - Method for producing zinc dithiocarbamates - Google Patents [patents.google.com]

- 2. Zinc N-Ethyl-N-phenyldithiocarbamate | 14634-93-6 [chemicalbook.com]

- 3. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. US6534675B2 - Process for the preparation of zinc dithiocarbamates - Google Patents [patents.google.com]

- 9. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Zinc N-Ethyl-N-phenyldithiocarbamate

An In-depth Technical Guide to Zinc N-Ethyl-N-phenyldithiocarbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Zinc N-Ethyl-N-phenyldithiocarbamate, a coordination compound with significant applications in industrial chemistry and burgeoning interest in pharmaceutical research. We will delve into its structural characteristics, spectroscopic signature, thermal behavior, and synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

Zinc N-Ethyl-N-phenyldithiocarbamate, systematically named zinc bis(N-ethyl-N-phenylcarbamodithioate), is a metal complex where a central zinc atom is coordinated to two N-Ethyl-N-phenyldithiocarbamate ligands.[1] The dithiocarbamate moiety acts as a bidentate ligand, binding to the zinc ion through both sulfur atoms. This chelation results in a stable complex.[2][3]

The molecular structure of this complex is foundational to its chemical reactivity and physical properties. The coordination geometry around the zinc center is typically a distorted tetrahedral or trigonal bipyramidal, depending on intermolecular interactions in the solid state.[4]

Key Identifiers:

-

IUPAC Name: zinc bis(N-ethyl-N-phenylcarbamodithioate)[1]

-

Synonyms: Accelerator PX, Vulkacit P Extra N, Zinc ethylphenyldithiocarbamate[1][9]

Caption: 2D representation of Zinc N-Ethyl-N-phenyldithiocarbamate structure.

Physicochemical Properties

The compound typically appears as a white to light yellow crystalline powder.[5][7][9] Its solubility profile is characteristic of many organometallic complexes; it is sparingly soluble in polar solvents like water and ethanol but shows good solubility in hot chloroform and benzene.[5][9]

| Property | Value | Reference |

| Molecular Weight | 457.99 g/mol | [7] |

| Appearance | White to light yellow powder or crystals | [5][7][9] |

| Melting Point | 198-214 °C | [5][7] |

| Boiling Point | Not applicable | [7] |

| Density | 1.50 g/cm³ | [5] |

| Solubility | Insoluble in water, ethanol, acetone; Soluble in hot chloroform and hot benzene | [5][9] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the synthesis and purity of Zinc N-Ethyl-N-phenyldithiocarbamate. Each technique provides unique insights into the molecule's structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this complex displays characteristic absorption bands that are indicative of its dithiocarbamate structure.

-

A strong band in the region of 1480 cm⁻¹ is attributed to the C-N stretching vibration of the thioureide group.[5] The position of this band between that of a C-N single bond and a C=N double bond suggests a partial double bond character, arising from electron delocalization within the dithiocarbamate ligand.

-

A band around 380 cm⁻¹ corresponds to the Zn-S stretching vibration, confirming the coordination of the sulfur atoms to the zinc metal center.[5]

UV-Visible (UV-Vis) Spectroscopy

In the UV-Vis spectrum, Zinc N-Ethyl-N-phenyldithiocarbamate exhibits a strong absorption band around 320 nm .[5] This is assigned to a Ligand-to-Metal Charge Transfer (LMCT) transition, a common feature in metal dithiocarbamate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the organic ligand structure.

-

¹H-NMR: The spectrum would show characteristic signals for the protons of the ethyl group (a triplet and a quartet) and the protons of the phenyl group (multiplets in the aromatic region).

-

¹³C-NMR: Signals corresponding to the carbons of the ethyl and phenyl groups would be observed.[10] A key signal for the NCS₂ carbon atom is expected in the downfield region (around 190-210 ppm), which is characteristic of dithiocarbamate complexes.[10][11]

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to understand the thermal stability of the complex.[12] The thermal decomposition of Zinc N-Ethyl-N-phenyldithiocarbamate typically proceeds in distinct stages.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product |

| Ligand Degradation | 195–220 | ~62% | Volatile organic fragments |